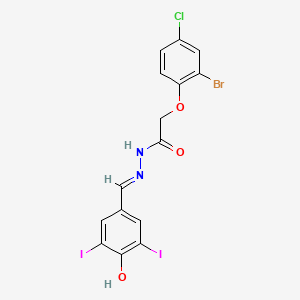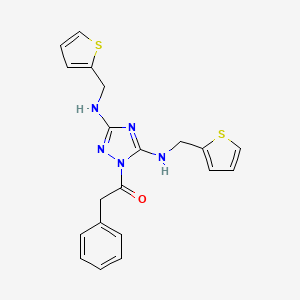
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BCA has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but studies suggest that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exerts its biological effects through various signaling pathways. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has not been extensively studied in vivo, which can limit its applicability in animal studies.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential area of research is the development of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the investigation of the anticancer effects of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its potential use in cancer therapy. Furthermore, the elucidation of the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its effects on various signaling pathways could provide valuable insights into its biological activities. Finally, the development of novel synthetic methods for 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its derivatives could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be achieved through a multistep process involving the reaction of 2-bromo-4-chlorophenol with hydrazine hydrate to produce 2-bromo-4-chlorophenoxyacetic acid hydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to produce the final product, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential use in various therapeutic applications. Studies have shown that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJNYAARQQSJD-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClI2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)